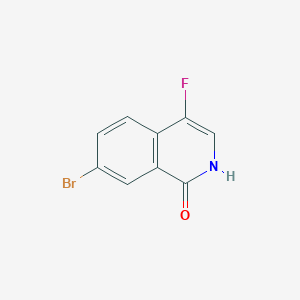
2-(but-3-yn-1-yloxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “2-(but-3-yn-1-yloxy)ethan-1-ol” is 1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(but-3-yn-1-yloxy)ethan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Probe Synthesis
2-(but-3-yn-1-yloxy)ethan-1-ol: is utilized as a trifunctional building block in chemical probe synthesis . It contains a light-activated diazirine, an alkyne tag, and a hydroxyl synthetic handle. When attached to a ligand or pharmacophore, it allows for UV light-induced covalent modification of biological targets, which can be further explored through the alkyne tag for downstream applications.
Pharmaceutical Testing
This compound serves as a high-quality reference standard in pharmaceutical testing . Its purity and stability make it suitable for validating the analytical methods used in drug development and quality control processes.
Kinetic Modeling Studies
The reactivity of unsaturated alcohols like 2-(but-3-yn-1-yloxy)ethan-1-ol is of interest in kinetic modeling studies . These studies involve the pyrolysis and oxidation of unsaturated alcohols, which help in understanding the combustion processes and developing efficient energy systems.
Proteomic Profiling
The compound’s functionality allows it to be used in proteomic profiling, where it can act as a fluorescent probe for single-step detection . This application is crucial in the study of protein expression and modification in various biological systems.
Bioimaging
In bioimaging, 2-(but-3-yn-1-yloxy)ethan-1-ol can be used to create small-molecule affinity-based probes . These probes are derived from inhibitors and can be used for in situ visualization of biological processes at the molecular level.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-yn-1-yloxy)ethan-1-ol involves the conversion of a starting material containing a but-3-yn-1-ol group into the desired product through a series of chemical reactions.", "Starting Materials": [ "But-3-yn-1-ol", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium sulfate" ], "Reaction": [ "Step 1: Conversion of but-3-yn-1-ol to but-3-yn-1-yl chloride using thionyl chloride", "Step 2: Reaction of but-3-yn-1-yl chloride with ethylene oxide in the presence of sodium hydroxide to form 2-(but-3-yn-1-yloxy)ethanol", "Step 3: Conversion of 2-(but-3-yn-1-yloxy)ethanol to 2-(but-3-yn-1-yloxy)ethan-1-ol through acid-catalyzed dehydration using hydrochloric acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether", "Step 5: Drying of the organic layer with anhydrous sodium sulfate and evaporation of the solvent to obtain the final product" ] } | |
CAS-Nummer |
36697-85-5 |
Produktname |
2-(but-3-yn-1-yloxy)ethan-1-ol |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



